molecular formula C11H14ClFN2O2 B3034169 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1417635-10-9

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No. B3034169
CAS RN: 1417635-10-9
M. Wt: 260.69
InChI Key: OFBBPOFTCJWPMX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride (also known as AMFOM-HCl) is a synthetic compound used in scientific research. It is an oxazolidinone derivative, a type of heterocyclic compound, and has been widely studied for its potential applications in a variety of fields including chemistry, biochemistry, pharmacology, and biology.

Scientific Research Applications

AMFOM-HCl has been used in a variety of scientific research applications. It has been used as a substrate for the preparation of various derivatives, such as 4-fluoro-3-methyl-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride, which can be used as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of compounds, such as 4-fluoro-3-methyl-5-benzyloxy-1,3-oxazolidin-2-one hydrochloride, which can be used as an inhibitor of the enzyme dihydrofolate reductase. Additionally, it has been used in the synthesis of a variety of compounds that can be used as potential drugs.

Mechanism of Action

The mechanism of action of AMFOM-HCl is not well understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folate, a B-vitamin essential for DNA synthesis and cell division. Inhibition of this enzyme can lead to decreased levels of folate in cells, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMFOM-HCl are not well understood. However, it is believed that inhibition of dihydrofolate reductase can lead to decreased levels of folate in cells, which can lead to various physiological effects. These effects may include anemia, megaloblastic anemia, and decreased cell growth and division.

Advantages and Limitations for Lab Experiments

The advantages of using AMFOM-HCl for laboratory experiments include its low cost and easy availability. Additionally, it is a relatively stable compound and does not require special handling or storage. The main limitation of using AMFOM-HCl for laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research into AMFOM-HCl could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could focus on the development of new derivatives and applications of AMFOM-HCl in various fields, such as medicine and biochemistry. Additionally, research could focus on the development of new synthetic methods for the production of AMFOM-HCl and its derivatives.

properties

IUPAC Name

5-(aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2.ClH/c12-9-3-1-8(2-4-9)6-14-7-10(5-13)16-11(14)15;/h1-4,10H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBPOFTCJWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 3
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 4
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 5
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

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